1-(4-Chloro-benzenesulfonyl)-pyrrolidine
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Overview
Description
1-(4-Chloro-benzenesulfonyl)-pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 4-chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzenesulfonyl)-pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-benzenesulfonyl)-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Produced via reduction reactions.
Scientific Research Applications
1-(4-Chloro-benzenesulfonyl)-pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4-Chloro-benzenesulfonyl)-pyrrolidine exerts its effects involves the interaction of the sulfonyl group with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-Chloro-benzenesulfonyl)-pyrrolidine.
Benzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but lacking the chloro substituent.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the 4-chlorobenzenesulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKRATLJGPAUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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